
N-((1-phenylpyrrolidin-2-yl)methyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-phenylpyrrolidin-2-yl)methyl)furan-3-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Attached to this furan ring is a carboxamide group. The molecule also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring can contribute to the stereochemistry of the molecule, and the non-planarity of the ring can increase the three-dimensional coverage of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The furan ring is aromatic and may undergo electrophilic aromatic substitution. The carboxamide group could be involved in various reactions, such as hydrolysis. The pyrrolidine ring might undergo reactions at the nitrogen, such as alkylation .Mechanism of Action
Furanyl Fentanyl exerts its analgesic effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to a decrease in the transmission of pain signals and an increase in the release of dopamine, a neurotransmitter associated with feelings of pleasure and reward. The compound also has the potential to produce respiratory depression, sedation, and euphoria, which are common side effects of opioid use.
Biochemical and Physiological Effects
Furanyl Fentanyl has been shown to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, sedation, respiratory depression, and hypothermia. The compound has also been shown to increase the release of prolactin, a hormone that plays a role in lactation and reproductive function.
Advantages and Limitations for Lab Experiments
One advantage of Furanyl Fentanyl in lab experiments is its high potency, which allows for the use of smaller amounts of the compound in experiments. This can help to reduce costs and minimize the risk of exposure to the compound. However, the high potency of Furanyl Fentanyl also presents a significant safety risk, as even small amounts of the compound can be lethal if ingested or inhaled.
Future Directions
There are several potential future directions for research on Furanyl Fentanyl. One area of interest is the development of new analogs of the compound that may have improved potency or reduced side effects. Another potential direction is the investigation of Furanyl Fentanyl as a potential treatment for opioid addiction, particularly in combination with other medications or behavioral therapies. Additionally, further research is needed to better understand the long-term effects of Furanyl Fentanyl use and the potential risks associated with exposure to the compound.
Synthesis Methods
The synthesis of Furanyl Fentanyl involves the reaction of furan-3-carboxylic acid with 1-phenylpyrrolidine-2-methanamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final compound in high yield and purity.
Scientific Research Applications
Furanyl Fentanyl has been widely studied for its potential use as an analgesic in clinical settings. Several studies have shown that the compound has a high affinity for the mu-opioid receptor and is capable of producing potent analgesic effects in animal models. In addition, Furanyl Fentanyl has also been investigated for its potential use in the treatment of opioid addiction, as it may be able to reduce the severity of withdrawal symptoms and cravings.
properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(13-8-10-20-12-13)17-11-15-7-4-9-18(15)14-5-2-1-3-6-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAKOOGNHUUOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


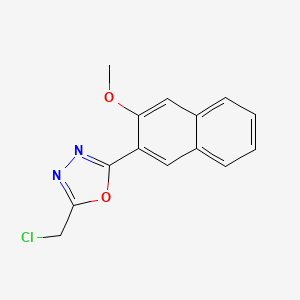
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2619892.png)
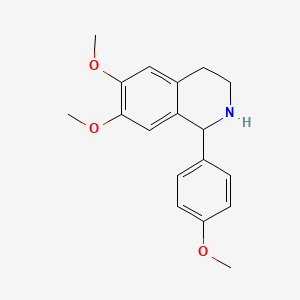

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2619895.png)
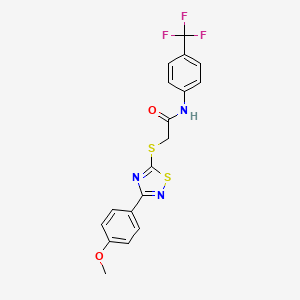
![N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]furan-2-carboxamide](/img/structure/B2619898.png)
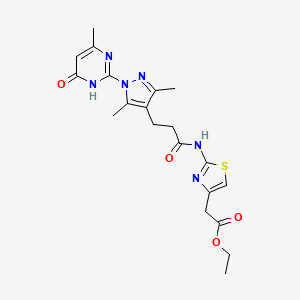
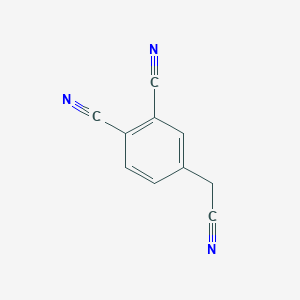
![4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2619905.png)

![N-(3,4-dimethoxyphenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2619908.png)
